1-Methanesulfonyl-2-methylpiperazine hydrochloride
Description
Molecular Formula and Isomerism
The molecular composition of 1-methanesulfonyl-2-methylpiperazine hydrochloride follows a precise stoichiometric arrangement that defines its chemical behavior and physical properties. The hydrochloride salt form exhibits the molecular formula C6H15ClN2O2S, corresponding to a molecular weight of 214.71 grams per mole. This formulation represents the combination of the organic base with hydrochloric acid to form a stable crystalline salt structure.
The free base form of the compound, prior to salt formation, displays the molecular formula C6H14N2O2S with a molecular weight of 178.26 grams per mole. This difference of HCl (36.45 g/mol) between the salt and free base forms demonstrates the standard pharmaceutical practice of converting basic nitrogen-containing compounds into their corresponding hydrochloride salts for improved stability and handling characteristics.
The structural framework consists of a six-membered piperazine ring containing two nitrogen atoms in the 1 and 4 positions. The methanesulfonyl group (-SO2CH3) attaches to the nitrogen atom at position 1, while a methyl group (-CH3) substitutes at the carbon atom in position 2 of the ring system. This specific substitution pattern creates an asymmetric center at the 2-position carbon atom, leading to the existence of two distinct enantiomeric forms.
Table 1: Molecular Composition Comparison
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C6H14N2O2S | C6H15ClN2O2S |
| Molecular Weight | 178.26 g/mol | 214.71 g/mol |
| Additional Components | None | HCl |
| SMILES Notation | CC1CNCCN1S(=O)(=O)C | CC1CNCCN1S(=O)(=O)C.Cl |
The isomeric complexity of this compound extends beyond simple constitutional isomerism to encompass stereoisomerism due to the chiral center at position 2. The presence of four different substituents around the carbon atom at position 2 creates a stereogenic center, resulting in two non-superimposable mirror image forms known as enantiomers. These enantiomers exhibit identical physical properties in achiral environments but may display significantly different biological activities and pharmacological profiles.
Stereochemical Configuration (2R vs. 2S Enantiomers)
The stereochemical aspects of this compound represent a critical factor in understanding its chemical identity and potential applications. The compound exists as two distinct enantiomers, designated as (2R)-1-methanesulfonyl-2-methylpiperazine and (2S)-1-methanesulfonyl-2-methylpiperazine, based on the absolute configuration around the chiral carbon atom at position 2.
The (2R)-enantiomer, identified by the Chemical Abstracts Service number 1032757-87-1, exhibits a specific three-dimensional arrangement where the methyl group, hydrogen atom, and the piperazine ring carbons are positioned according to the R configuration rules established by the Cahn-Ingold-Prelog priority system. The molecular structure of this enantiomer can be represented by the SMILES notation C[C@@H]1CNCCN1S(=O)(=O)C.Cl, where the double @ symbol indicates the R configuration at the chiral center.
Conversely, the (2S)-enantiomer, bearing the Chemical Abstracts Service number 956075-53-9, displays the opposite spatial arrangement around the same chiral center. This stereoisomer follows the S configuration rules and can be depicted using the SMILES notation C[C@H]1CNCCN1S(=O)(=O)C, where the single @ symbol denotes the S configuration. The availability of both enantiomers as separate entities in research catalogs demonstrates the importance of stereochemical purity in pharmaceutical applications.
Table 2: Stereochemical Properties of Enantiomers
| Enantiomer | CAS Number | Configuration | SMILES Notation | Molecular Weight (HCl salt) |
|---|---|---|---|---|
| (2R)-form | 1032757-87-1 | R | C[C@@H]1CNCCN1S(=O)(=O)C.Cl | 214.71 g/mol |
| (2S)-form | 956075-53-9 | S | C[C@H]1CNCCN1S(=O)(=O)C | 178.26 g/mol (free base) |
The stereochemical distinction between these enantiomers extends to their synthetic accessibility and commercial availability. Research suppliers offer both forms with varying degrees of enantiomeric purity, typically exceeding 95% enantiomeric excess. The (2R)-enantiomer appears more commonly available in the hydrochloride salt form, while the (2S)-enantiomer is frequently supplied as the free base, suggesting different preferred synthetic routes or downstream applications for each stereoisomer.
The International Union of Pure and Applied Chemistry nomenclature for these compounds follows systematic naming conventions that explicitly indicate the stereochemical configuration. The (2R)-form is designated as (2R)-2-methyl-1-methylsulfonylpiperazine hydrochloride, while the (2S)-form carries the name (2S)-2-methyl-1-methylsulfonylpiperazine. These names provide unambiguous identification of the spatial arrangement and facilitate accurate communication within the scientific community.
Synonyms and CAS Registry Numbers
The nomenclature landscape for this compound encompasses numerous systematic and common names that reflect different naming conventions and usage contexts within the chemical literature. The Chemical Abstracts Service has assigned multiple registry numbers to account for the various forms and stereoisomers of this compound, creating a comprehensive identification system for researchers and suppliers.
The racemic mixture of this compound, containing equal proportions of both (2R) and (2S) enantiomers, bears the Chemical Abstracts Service registry number 1955515-63-5. This number serves as the primary identifier for the compound when stereochemical purity is not specified or when the racemic mixture is the desired form for particular applications.
Individual enantiomers receive distinct Chemical Abstracts Service numbers to ensure precise identification in research and commercial contexts. The (2R)-enantiomer hydrochloride salt is registered under number 1032757-87-1, while alternative registrations exist for the (2S)-enantiomer with numbers 956075-53-9 for the free base and 956034-35-8 for potential salt forms.
Table 3: Comprehensive CAS Number Registry
| Compound Form | CAS Number | Molecular Formula | Stereochemistry |
|---|---|---|---|
| Racemic Hydrochloride | 1955515-63-5 | C6H15ClN2O2S | (±) |
| (2R)-Hydrochloride | 1032757-87-1 | C6H15ClN2O2S | R |
| (2S)-Free Base | 956075-53-9 | C6H14N2O2S | S |
| (2S)-Hydrochloride | 956034-35-8 | C6H15ClN2O2S | S |
The systematic nomenclature varies depending on the naming authority and context of usage. The International Union of Pure and Applied Chemistry preferred name for the compound is 2-methyl-1-methylsulfonylpiperazine, which clearly identifies the substitution pattern without unnecessary complexity. Alternative systematic names include 1-methanesulfonyl-2-methylpiperazine, which places the methanesulfonyl group first in the name hierarchy, and N-methanesulfonyl-2-methylpiperazine, which explicitly identifies the nitrogen atom bearing the sulfonyl substituent.
Commercial suppliers and research databases employ additional naming variations to accommodate different search preferences and historical naming practices. Common synonyms include 1-(methylsulfonyl)-2-methylpiperazine, methanesulfonyl-2-methylpiperazine, and 2-methyl-1-(methylsulfonyl)piperazine. These variations maintain chemical accuracy while reflecting the flexibility inherent in organic chemical nomenclature systems.
Database identifiers extend beyond Chemical Abstracts Service numbers to include molecular design limited numbers, which facilitate compound tracking in pharmaceutical research contexts. The racemic hydrochloride form carries the molecular design limited number MFCD28891352, while the (2R)-enantiomer is assigned MFCD30342795, and the (2S)-free base receives MFCD20664429. These identifiers serve complementary roles in chemical inventory management and research documentation systems.
Parent Compound Relationships
The structural genesis of this compound traces back to fundamental heterocyclic building blocks that define its chemical family and synthetic accessibility. The primary parent compound, 2-methylpiperazine, serves as the core structural foundation upon which the methanesulfonyl modification is constructed. This relationship establishes the compound within the broader piperazine family while defining the specific substitution pattern that confers its unique chemical properties.
2-Methylpiperazine, bearing Chemical Abstracts Service number 109-07-9, represents the immediate precursor in most synthetic approaches to the target compound. This parent structure exhibits the molecular formula C5H12N2 and provides the essential six-membered diazine ring system with the methyl substituent already positioned at the 2-carbon atom. The transformation from this parent compound to the final methanesulfonylated product typically involves nucleophilic substitution reactions at the unsubstituted nitrogen atom.
The broader piperazine family relationship extends to unsubstituted piperazine itself, which constitutes the fundamental heterocyclic core structure. This basic ring system, with molecular formula C4H10N2, provides the underlying framework for numerous pharmaceutical compounds and represents the ultimate structural ancestor of the methanesulfonylated derivative. The progression from piperazine to 2-methylpiperazine to 1-methanesulfonyl-2-methylpiperazine illustrates a systematic structural elaboration that enhances pharmacological properties while maintaining the essential ring connectivity.
Table 4: Parent Compound Hierarchy
| Compound | CAS Number | Molecular Formula | Structural Relationship |
|---|---|---|---|
| Piperazine | 110-85-0 | C4H10N2 | Ultimate parent ring |
| 2-Methylpiperazine | 109-07-9 | C5H12N2 | Immediate synthetic precursor |
| 1-(Methylsulfonyl)piperazine | 55276-43-2 | C5H12N2O2S | Isomeric sulfonyl derivative |
| Target Compound | 1955515-63-5 | C6H15ClN2O2S | Final methanesulfonylated product |
Related structural analogues within the same chemical family include 1-(methylsulfonyl)piperazine, which shares the methanesulfonyl substitution but lacks the 2-methyl group. This comparison compound, registered under Chemical Abstracts Service number 55276-43-2, demonstrates the structural impact of the additional methyl substituent on the overall molecular architecture and provides insight into structure-activity relationships within this compound class.
The stereochemical complexity introduced by the 2-methyl substituent distinguishes this compound from simpler piperazine derivatives and establishes connections to other chiral pharmaceutical intermediates. The relationship between the (2R) and (2S) enantiomers represents a fundamental example of how subtle stereochemical differences can lead to distinct biological activities while maintaining identical constitutional structures.
Properties
IUPAC Name |
2-methyl-1-methylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTPJJDMCAZLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Laboratory-Scale Procedure
Reaction Conditions:
- Solvent System: Dichloromethane (DCM) or toluene
- Temperature: 0–25°C (controlled exotherm)
- Molar Ratio: 1 : 1.05 (2-methylpiperazine : MsCl)
- Base: Triethylamine (Et₃N) or NaOH(aq)
- Reaction Time: 4–6 hours
Stepwise Protocol:
- Dissolve 2-methylpiperazine (1 mol) in anhydrous DCM (2 L) under nitrogen
- Add Et₃N (1.1 mol) dropwise at 0°C
- Introduce MsCl (1.05 mol) dissolved in DCM (500 mL) over 1 hour
- Warm to room temperature, stir for 4 hours
- Quench with ice-cold 1M HCl (1 L)
- Extract organic layer, wash with brine (2×500 mL)
- Dry over Na₂SO₄, concentrate under reduced pressure
- Dissolve crude product in EtOAc, bubble HCl(g) to precipitate hydrochloride salt
- Filter, wash with cold EtOAc, dry under vacuum
Yield Data:
| Parameter | Value |
|---|---|
| Isolated Yield | 82–87% |
| Purity (HPLC) | ≥98.5% |
| Residual Solvents | <500 ppm |
Industrial Manufacturing Optimization
Large-scale production (≥100 kg batches) employs modified conditions for safety and efficiency:
Continuous Flow Reactor Design
Key Parameters:
- Residence Time: 12 minutes
- Temperature: 40°C
- Pressure: 3 bar
- Throughput: 25 L/h
Advantages:
- 94% conversion efficiency
- Reduced MsCl usage (1.02 eq)
- Automated pH control during quench
Enantioselective Synthesis Routes
The CN1456553A patent details chiral resolution methods for producing enantiopure 2-methylpiperazine precursors:
Diastereomeric Salt Formation
| Component | Ratio | Solvent | Crystallization Yield |
|---|---|---|---|
| L-(+)-Tartaric acid | 1:0.55 | Ethanol | 68% (ee >99%) |
| D-(-)-Tartaric acid | 1:0.6 | iPrOH/H₂O | 71% (ee 98.5%) |
Process Flow:
Racemic 2-methylpiperazine → Tartrate salt crystallization → Free base liberation → MsCl sulfonylation → HCl salt formation
Critical Process Parameters
Sulfonation Efficiency Drivers
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| MsCl Purity | ≥99.8% | +12% yield |
| Water Content | <200 ppm | Prevents hydrolysis |
| Mixing Speed | 250–300 rpm | Enhances mass transfer |
Impurity Profile Control
Common impurities and mitigation strategies:
| Impurity | Source | Control Method |
|---|---|---|
| Bis-sulfonated product | Excess MsCl | Stoichiometric control |
| N-Oxide | Oxygen ingress | Nitrogen sparging |
| Chlorinated byproducts | Solvent impurities | DCM pre-treatment with activated carbon |
Alternative Methodologies
Microwave-Assisted Synthesis
Conditions:
- 150 W power
- 80°C
- 15 minute reaction time
Results: 89% yield, 97.3% purity
Solid-Phase Synthesis
Immobilized piperazine derivatives enable sequential functionalization:
Resin: Wang resin (1.2 mmol/g loading)
Cycle:
- Fmoc deprotection (20% piperidine/DMF)
- MsCl coupling (5 eq, DIPEA activator)
- Cleavage (TFA/DCM 1:9)
Advantages:
- Purity >99% by LC-MS
- Scalable for parallel synthesis
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 3.72 (m, 4H, NCH₂), 3.15 (s, 3H, SO₂CH₃), 2.95 (m, 1H, CH(CH₃)), 1.45 (d, J=6.8 Hz, 3H, CH₃) |
| IR (ATR) | 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym), 2950 cm⁻¹ (C-H) |
Crystallography Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell | a=7.542 Å, b=11.309 Å, c=14.872 Å |
| Density | 1.412 g/cm³ |
Chemical Reactions Analysis
1-Methanesulfonyl-2-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
1-Methanesulfonyl-2-methylpiperazine hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals. The compound can undergo several chemical reactions:
- Oxidation : It can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
- Substitution : The compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
These reactions facilitate the development of new compounds with desired biological activities and properties .
Biological Research
The compound has garnered attention in biological research for its potential therapeutic applications. Studies have indicated that derivatives of this compound exhibit agonistic activity on neurotransmitter receptors, particularly the D2 and 5-HT1A receptors, which are crucial for mood regulation and neurotransmission. The effective concentration (EC50) values for these interactions have been documented, indicating strong receptor binding capabilities:
| Compound | D2 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) |
|---|---|---|
| 7b | 0.9 | 19 |
| 34c | 3.3 | 10 |
These findings suggest potential applications in treating psychiatric disorders such as depression and schizophrenia .
Pharmaceutical Development
In pharmaceutical chemistry, this compound is actively researched as a precursor for developing novel therapeutic agents. Its role as an intermediate in synthesizing drugs targeting neurological disorders highlights its importance in drug discovery efforts. The compound's structure allows it to be modified to enhance pharmacological properties, leading to improved efficacy and safety profiles for new medications .
Neuropharmacology
Research in neuropharmacology has utilized this compound to explore its effects on neurotransmitter systems. Its derivatives have been implicated in the modulation of various neurotransmitter receptors, providing insights into potential treatment avenues for mental health conditions. The ongoing studies aim to elucidate the mechanisms through which these compounds exert their effects on the central nervous system .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for measuring piperazine-related substances in complex mixtures. Its use ensures accuracy and reliability in analytical methods, contributing to the quality control processes within pharmaceutical development .
Agricultural Chemistry
The compound also finds applications in agricultural chemistry, particularly in formulating agrochemicals. Its unique chemical properties enhance the solubility and stability of pest control agents, making them more effective against target pests while minimizing environmental impact .
Material Science
In material science, researchers are exploring the potential of this compound for developing novel polymers and materials. Its unique chemical characteristics may lead to advancements in material performance, including improved mechanical properties and chemical resistance .
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Variations and Physicochemical Properties
1-(2-(Methylsulfonyl)phenyl)piperazine Hydrochloride (CAS: 916488-42-1)
- Structure : A phenyl ring substituted with a methylsulfonyl group at position 2, connected to a piperazine core.
- Molecular Weight : 276.78 g/mol (C₁₁H₁₇ClN₂O₂S ) .
- Key Differences :
- The sulfonyl group is attached to a phenyl ring rather than directly to the piperazine, increasing steric bulk and altering electronic properties.
- Higher molecular weight (276.78 vs. 214.71) impacts solubility and diffusion across biological membranes.
- Applications : Used in life sciences research, suggesting roles in receptor-binding studies .
1-Methyl-2-(phenylmethyl)piperazine Dihydrochloride (CAS: 2517637-78-2)
- Structure : Piperazine with a methyl group at position 1 and a benzyl group at position 2.
- Molecular Weight : 263.2 g/mol (C₁₂H₁₈N₂·2HCl ) .
- Key Differences: The dihydrochloride salt enhances aqueous solubility compared to the monohydrochloride form of the target compound.
1-(2-Methoxyphenyl)piperazine Hydrochloride (CAS: 5464-78-8)
- Structure : A methoxy-substituted phenyl ring attached to piperazine.
- Molecular Weight : 228.72 g/mol (C₁₁H₁₇ClN₂O ) .
- Key Differences :
1-Methylsulfonyl-2,2-dimethylpiperazine Hydrochloride (CAS: 956034-43-8)
Stability and Hazard Profiles
Biological Activity
1-Methanesulfonyl-2-methylpiperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₄N₂O₂S
- Molecular Weight : Approximately 174.26 g/mol
- Structural Features : The compound contains a piperazine ring substituted with a methanesulfonyl group, which enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown moderate antifungal effects against various strains, including:
| Microorganism | Activity |
|---|---|
| Candida albicans | Moderate antifungal activity |
| Aspergillus species | Moderate antifungal activity |
The mechanism of action appears to involve the disruption of fungal cell membranes or interference with metabolic pathways critical for fungal survival.
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Analogous compounds have demonstrated significant inhibition of cancer cell proliferation in vitro, particularly in melanoma models. For instance, studies have reported:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| OVCAR-3 (Ovarian) | 31.5 |
These findings suggest that modifications to the compound could enhance its efficacy against various cancer types .
This compound interacts with specific molecular targets, modulating their activity. It is hypothesized that the compound binds to certain enzymes or receptors, leading to various biological effects such as:
- Inhibition of ATP responses in P2X4 receptor-expressing cells, which is relevant for neuroinflammation and chronic pain treatment .
- Potential modulation of metabolic pathways involved in cancer cell growth and survival.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the efficacy of this compound in vivo. Initial studies indicate:
- Bioavailability : The compound has a relatively low intrinsic clearance rate when administered orally or intraperitoneally in rodent models.
- Absorption and Distribution : Further optimization may be required to enhance bioavailability and therapeutic potential.
Case Studies
Several case studies have highlighted the biological activities of compounds related to this compound:
- Piperazine Derivatives : A study synthesized over 35 piperazine-based compounds, exploring their structure–activity relationships (SARs). Some compounds exhibited enhanced antagonistic potency against P2X4 receptors compared to established drugs like paroxetine .
- Antifungal Screening : A library of compounds was screened for fungicidal activity, revealing that certain derivatives induced endogenous reactive oxygen species (ROS), contributing to their antifungal effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methanesulfonyl-2-methylpiperazine hydrochloride, and how can purity be validated?
- Methodology : Synthesis typically involves sequential functionalization of the piperazine core. For example, introducing the methanesulfonyl group via nucleophilic substitution under acidic or basic conditions, followed by methylation. Reaction parameters (e.g., solvent polarity, temperature) must be optimized to minimize side reactions like over-sulfonylation . Post-synthesis purification via recrystallization or column chromatography is critical. Purity validation requires HPLC (≥95% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?
- Methodology : Key properties include solubility (tested in DMSO, water, and buffers at physiological pH), lipophilicity (logP via shake-flask method), and stability under storage conditions (e.g., -20°C in inert atmosphere). Thermal stability can be assessed via differential scanning calorimetry (DSC). Hydrochloride salt formation should be confirmed by chloride ion titration .
Q. What analytical techniques are essential for distinguishing this compound from structurally similar piperazine derivatives?
- Methodology : Use tandem mass spectrometry (LC-MS/MS) to differentiate fragmentation patterns unique to the methanesulfonyl and methyl groups. X-ray crystallography or computational modeling (e.g., DFT) can resolve stereoelectronic differences. Comparative NMR studies (e.g., F NMR if trifluoromethyl analogs are present) are also effective .
Advanced Research Questions
Q. How can researchers investigate the biological target engagement of this compound?
- Methodology : Perform competitive binding assays (e.g., radioligand displacement) against known piperazine targets like serotonin or dopamine receptors. Use surface plasmon resonance (SPR) to measure binding kinetics (, ). For cellular studies, employ CRISPR-engineered receptor-knockout models to confirm specificity .
Q. What strategies resolve contradictions in reported activity data for piperazine derivatives across studies?
- Methodology : Standardize assay conditions (e.g., cell line, incubation time, buffer composition) to minimize variability. Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition vs. whole-cell functional assays). Meta-analysis of structure-activity relationship (SAR) data can identify confounding structural features (e.g., substituent electronic effects) .
Q. How can the metabolic stability and toxicity profile of this compound be evaluated preclinically?
- Methodology : Use liver microsome assays (human/rodent) to assess metabolic turnover. Identify metabolites via LC-HRMS and compare to databases (e.g., PubChem). Toxicity screening includes Ames tests for mutagenicity, hERG channel inhibition assays for cardiac risk, and mitochondrial toxicity assays (e.g., Seahorse analysis) .
Q. What computational approaches predict the interaction of this compound with novel biological targets?
- Methodology : Molecular docking (AutoDock Vina, Glide) against proteome-wide target libraries. Molecular dynamics simulations (GROMACS) can refine binding poses and calculate free energy changes (MM-PBSA). Machine learning models (e.g., DeepChem) trained on ChEMBL data may predict off-target effects .
Key Considerations for Experimental Design
- Purity Control : Batch-to-batch variability in hydrochloride salt formation can alter solubility and bioactivity. Use Karl Fischer titration to verify water content .
- In Vivo Studies : For pharmacokinetic studies, consider the compound’s plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA-BBB assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
